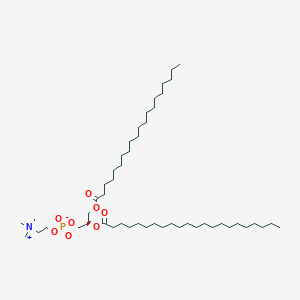
3-Linalylflaviolin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-linalylflaviolin is a hydroxy-1,4-naphthoquinone that is flaviolin in which the hydrogen at position 3 is replaced by a linalyl group. It has a role as a bacterial xenobiotic metabolite. It is a member of phenols and a hydroxy-1,4-naphthoquinone. It derives from a flaviolin. It is a conjugate acid of a 3-linalylflaviolin-2-olate.
Aplicaciones Científicas De Investigación
1. Antimicrobial Efficacy
3-Linalylflaviolin exhibits antimicrobial efficacy against bacteria like Staphylococcus aureus and Escherichia coli. This effect is hypothesized to result from alterations in membrane permeability and potential interactions with intracellular targets critical for antibacterial activity (Trombetta et al., 2005).
2. Anti-Inflammatory Properties
Linalyl acetate, a component closely related to 3-Linalylflaviolin, has shown significant anti-inflammatory effects. It reduces edema in animal models, suggesting its potential use in treating inflammatory conditions (Peana et al., 2002).
3. Anticancer Potential
Studies on linalool, which is structurally similar to 3-Linalylflaviolin, indicate its effectiveness against cancer cell lines. Linalool-loaded nanoparticles showed significant antiproliferative effects on ovarian cancer cells, indicating its potential as a therapeutic agent in cancer treatment (Jabir et al., 2020).
4. Neuroprotective Effects
Linalool has demonstrated neuroprotective effects in models of Alzheimer's disease. It reversed neuropathological and behavioral impairments in mice, suggesting its potential in neurodegenerative disease treatment (Sabogal-Guáqueta et al., 2016).
5. Antidiabetic Properties
Linagliptin, a compound related to 3-Linalylflaviolin, has shown effectiveness in improving glycemic control in diabetic models. This indicates a potential application in managing diabetes (Darsalia et al., 2013).
6. Antioxidant Activity
Related compounds to 3-Linalylflaviolin have displayed significant antioxidant activities. This suggests the potential application of 3-Linalylflaviolin in conditions where oxidative stress is a factor (Cheriet et al., 2017).
Propiedades
Nombre del producto |
3-Linalylflaviolin |
|---|---|
Fórmula molecular |
C20H22O5 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
3-(3,7-dimethylocta-1,6-dien-3-yl)-4,5,7-trihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C20H22O5/c1-5-20(4,8-6-7-11(2)3)16-18(24)15-13(17(23)19(16)25)9-12(21)10-14(15)22/h5,7,9-10,21-22,24H,1,6,8H2,2-4H3 |
Clave InChI |
FYLGFULJHQBNJO-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C=C)C1=C(C2=C(C=C(C=C2O)O)C(=O)C1=O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,4S,5S,12S,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24-trithia-3,14-diazahexacyclo[10.9.3.01,14.03,12.04,10.015,20]tetracosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1263724.png)
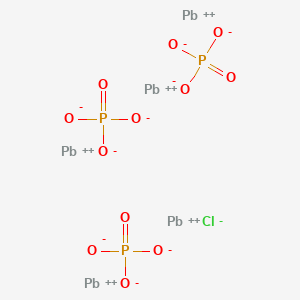
![(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25R,27Z,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11-[(2S,3S,4R)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-33-[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B1263726.png)
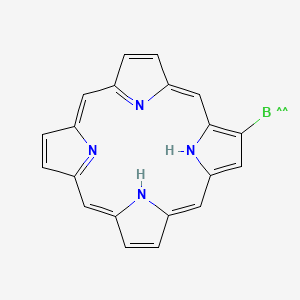
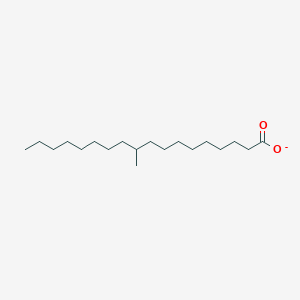
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1263731.png)
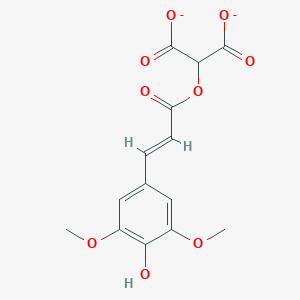
![(2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate](/img/structure/B1263734.png)
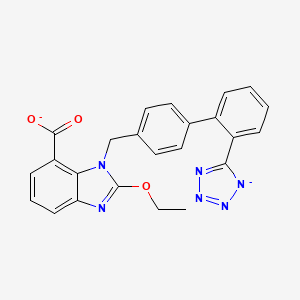
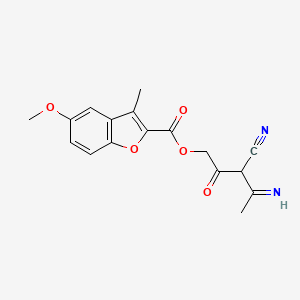
![(1R,2S,6R,10S,11R,13R,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B1263741.png)
![[(1R,2S,5R,6R,7S,8R,9S,10S,11R,18R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate](/img/structure/B1263744.png)
![(15R)-13-(furan-2-ylmethyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263745.png)
